molecular formula C9H16N2O B12944003 (S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide

(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide

Cat. No.: B12944003
M. Wt: 168.24 g/mol
InChI Key: IDQSXIWJCYXUQF-QMMMGPOBSA-N
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Description

(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide is a chiral compound with a unique structure that includes a cyclopropane ring and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide typically involves the reaction of (S)-pyrrolidin-3-ylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its non-chiral or differently chiral counterparts. This specificity can result in higher selectivity and potency in its biological effects .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-methyl-N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C9H16N2O/c1-11(8-4-5-10-6-8)9(12)7-2-3-7/h7-8,10H,2-6H2,1H3/t8-/m0/s1

InChI Key

IDQSXIWJCYXUQF-QMMMGPOBSA-N

Isomeric SMILES

CN([C@H]1CCNC1)C(=O)C2CC2

Canonical SMILES

CN(C1CCNC1)C(=O)C2CC2

Origin of Product

United States

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